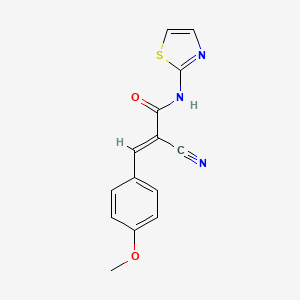

(2E)-2-cyano-3-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-2-cyano-3-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S/c1-19-12-4-2-10(3-5-12)8-11(9-15)13(18)17-14-16-6-7-20-14/h2-8H,1H3,(H,16,17,18)/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSVPRFHUOOIJB-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide typically involves the reaction of cyanoacetohydrazide with 4-methoxybenzaldehyde and 2-aminothiazole under specific conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, often in the presence of a catalyst like piperidine or triethylamine. The mixture is heated under reflux for several hours until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the cyano group.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (2E)-2-cyano-3-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide serves as a versatile building block for the creation of more complex molecules. Its unique structure allows for modifications that can lead to new chemical entities with varied properties.

Biological Activities

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties : The compound has been investigated for its ability to inhibit microbial growth.

- Anticancer Activity : Studies have shown that it may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development in cancer therapeutics .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its therapeutic potential:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.

- Drug Development : Its unique properties make it suitable for drug discovery processes targeting various diseases .

Case Studies and Research Findings

Several studies have documented the effects of this compound:

- Anticancer Research : A study demonstrated that derivatives of this compound showed significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating potent activity .

- Antimicrobial Studies : Research has reported that the compound exhibits notable antimicrobial properties against a range of pathogens, suggesting its potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate

- (2E)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(2-furylmethyl)acrylamide

Uniqueness

(2E)-2-cyano-3-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring and cyano group make it particularly interesting for research in medicinal chemistry and drug development.

Biological Activity

(2E)-2-cyano-3-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide, with the molecular formula C14H11N3O2S and a molecular weight of 285.32, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Anticancer Properties

Recent studies have evaluated the anticancer activity of this compound against various cancer cell lines. The compound was screened at a concentration of 10 µM against a panel representing different cancer types, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. The results indicated that while the compound exhibited some activity, it was generally low. Notably, four cancer cell lines showed slight sensitivity to the compound's effects:

| Cancer Type | Sensitivity |

|---|---|

| Leukemia | Moderate |

| Melanoma | Low |

| Lung | Low |

| Breast | Low |

These findings suggest that further structural modifications may enhance its efficacy against these malignancies .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is hypothesized that the compound can bind to enzymes or receptors involved in critical biochemical pathways. This binding can modulate their activity and influence cellular responses related to growth and survival .

Interaction with Enzymes

The interaction of this compound with enzymes is a focal point of research. For instance, it may inhibit specific kinases or phosphatases that play pivotal roles in cancer cell proliferation and survival. Understanding these interactions at a molecular level will be crucial for optimizing its therapeutic potential.

Synthesis and Characterization

The synthesis of this compound typically involves reacting cyanoacetohydrazide with 4-methoxybenzaldehyde and 2-aminothiazole under controlled conditions. This synthetic pathway is essential for producing the compound in sufficient quantities for biological testing .

Comparative Studies

Comparative studies have been conducted with similar compounds to evaluate their biological activities. For example:

| Compound | Activity Profile |

|---|---|

| Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate | Moderate anticancer activity |

| (E)-N-(1,3-thiazol-2-yl)prop-2-enamide | Antimicrobial properties |

These comparisons highlight the unique profile of this compound and its potential as a lead compound for further development in drug discovery .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (2E)-2-cyano-3-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide?

- Methodology : Use a multi-step approach involving substitution, reduction, and condensation reactions. For example:

- Substitution: React 4-methoxyphenyl precursors with cyanoacetic acid derivatives under alkaline conditions to form the α,β-unsaturated nitrile backbone (analogous to methods in ).

- Condensation: Employ carbodiimide-based coupling agents (e.g., DCC or EDC) to attach the thiazole-2-amine moiety, ensuring stereochemical control for the E-configuration via reaction temperature modulation (see for analogous protocols).

- Purification: Use column chromatography with gradients of ethyl acetate/hexane and confirm purity via HPLC (≥95%) .

Q. How can the structure of this compound be validated experimentally?

- Methodology :

- NMR Spectroscopy : Analyze - and -NMR to confirm substituent positions (e.g., methoxy group at δ ~3.8 ppm for , cyano carbon at δ ~115 ppm for ) ().

- X-ray Crystallography : Refine single-crystal data using SHELXL ( ) to resolve bond lengths/angles and verify the E-configuration. For example, the C=C bond in the α,β-unsaturated system should be ~1.34 Å (similar to structures in ).

- FT-IR : Confirm key functional groups (e.g., C≡N stretch at ~2200 cm, amide C=O at ~1650 cm) .

Q. What are the primary applications of this compound in biological research?

- Methodology :

- Enzyme Inhibition Assays : Test inhibitory activity against kinases (e.g., GSK-3β) using fluorescence-based assays (IC determination) ().

- Cellular Uptake Studies : Label the compound with a fluorophore (e.g., FITC) and monitor intracellular localization via confocal microscopy.

- Docking Simulations : Use AutoDock Vina to predict binding modes with target proteins, leveraging the thiazole ring’s hydrogen-bonding potential ( ) .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structural refinement?

- Methodology :

- Twinning : Use SHELXL’s TWIN/BASF commands to model twinned data, as seen in high-throughput macromolecular phasing ( ).

- Disorder : Apply PART/SUMP restraints for disordered moieties (e.g., methoxyphenyl rotation). Validate with residual density maps (max Δρ < 0.5 eÅ).

- Validation Tools : Cross-check with PLATON’s ADDSYM to avoid missed symmetry .

Q. What strategies optimize the synthesis of derivatives with enhanced bioactivity?

- Methodology :

- Substituent Engineering : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro, morpholinyl) to modulate electronic properties ( ).

- Thiazole Modifications : Introduce substituents at the thiazole 5-position (e.g., nitro, sulfonyl) to enhance π-stacking ().

- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis to access Z-isomers and compare bioactivity ( ) .

Q. How does hydrogen-bonding topology influence crystal packing and stability?

- Methodology :

- Graph Set Analysis : Apply Etter’s rules ( ) to classify H-bond motifs (e.g., for N–H⋯O interactions).

- Energy Frameworks : Compute intermolecular interaction energies (e.g., Coulombic, dispersion) using CrystalExplorer to quantify packing efficiency.

- Thermal Analysis : Correlate H-bond strength with DSC data (melting point >200°C suggests robust networks) .

Q. What computational methods validate the compound’s electronic properties and reactivity?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and calculate frontier orbitals (HOMO-LUMO gap ~4 eV for cyano-enamide systems).

- NBO Analysis : Identify hyperconjugative interactions (e.g., cyano group’s electron-withdrawing effect on the enamide).

- MD Simulations : Simulate solvation dynamics in DMSO/water mixtures to predict solubility trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.